molecular formula C9H15NO3 B1265794 1-Butanoylpyrrolidine-2-carboxylic acid CAS No. 23500-13-2

1-Butanoylpyrrolidine-2-carboxylic acid

Cat. No. B1265794
CAS RN: 23500-13-2
M. Wt: 185.22 g/mol
InChI Key: PNRXXKVCHJXHPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been extensively studied. For instance, the asymmetric synthesis of 4-aminopyrrolidine-3-carboxylic acids demonstrates the utility of diastereoselective conjugate addition reactions for generating these compounds with high stereochemical control (Bunnage et al., 2004). Another synthesis approach involves the acid-catalyzed reaction of (4,4-diethoxybutyl)ureas with 3-aminophenol to produce 2-arylpyrrolidine-1-carboxamides, showcasing the versatility of starting materials and reaction conditions that can be employed (Smolobochkin et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been a subject of detailed investigation. Studies like the spectroscopic analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid reveal insights into the compound's geometry, electronic structure, and intermolecular interactions through experimental and theoretical methods (Devi et al., 2018).

Chemical Reactions and Properties

Pyrrolidine derivatives engage in a variety of chemical reactions, reflecting their reactive nature and the influence of the pyrrolidine ring. For example, the synthesis and properties of the enantiomers of certain antibacterial agents highlight the role of stereochemistry in determining the chemical and biological properties of pyrrolidine-containing compounds (Rosen et al., 1988).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The crystal structure analysis of specific pyrrolidine compounds offers valuable information on the arrangement of molecules in the solid state and the factors influencing their physical stability and interactions (Yuan et al., 2010).

Scientific Research Applications

Asymmetric Synthesis in Antibacterial Agents

1-Butanoylpyrrolidine-2-carboxylic acid plays a significant role in the asymmetric synthesis of certain antibacterial agents. For instance, the compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, a potent quinolonecarboxylic acid class antibacterial agent, benefits from the asymmetric synthesis process. The S-(+) enantiomer of this compound demonstrates enhanced activity against aerobic and anaerobic bacteria compared to its R-(-) enantiomer, indicating the practical significance of such asymmetric synthesis in clinical applications (Rosen et al., 1988).

Synthesis of Pyrrolidine Derivatives with Antimicrobial Activity

The synthesis of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, has been successfully achieved using microwave-assisted synthesis methods. These derivatives show promise in antimicrobial applications. Notably, 1-acetyl-2-benzylpyrrolidine-2-carboxamide is identified as a potent product in this context (Sreekanth & Jha, 2020).

Development of Antitumor Agents

1-Butanoylpyrrolidine-2-carboxylic acid derivatives have been explored for their potential in antitumor applications. For instance, a series of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrated moderate cytotoxic activity. Specific modifications in these compounds, such as the inclusion of a 2-thiazolyl group and aminopyrrolidine derivatives, have shown to enhance their antitumor efficacy (Tomita et al., 2002).

Chemiluminescence Derivatization in HPLC

In high-performance liquid chromatography (HPLC), compounds like N-(3-aminopropyl)pyrrolidine have been used as derivatization reagents for carboxylic acids. This facilitates the detection and analysis of carboxylic acids, such as free fatty acids and ibuprofen, via electrogenerated chemiluminescence, highlighting the utility of pyrrolidine derivatives in analytical chemistry (Morita & Konishi, 2002).

Safety And Hazards

The safety information for “1-Butanoylpyrrolidine-2-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

1-butanoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-4-8(11)10-6-3-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRXXKVCHJXHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946189
Record name 1-Butanoylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanoylpyrrolidine-2-carboxylic acid

CAS RN

23500-17-6, 23500-13-2
Record name 1-(1-Oxobutyl)proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23500-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Oxobutyl)-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023500132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanoylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-oxobutyl)-L-proline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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